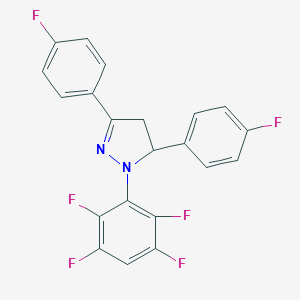![molecular formula C23H24N2O2 B329508 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B329508.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a quinoline core, a furan ring, and a cyclohexenyl group, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the cyclohexenyl group: This step involves the alkylation of the quinoline core with a cyclohexenyl derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: Researchers can use the compound to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate into DNA, inhibiting the activity of topoisomerases and preventing DNA replication. Additionally, the furan ring and cyclohexenyl group can enhance the compound’s binding affinity to specific proteins, modulating their activity and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents, leading to distinct biological activities.
Ciprofloxacin: An antibiotic with a quinoline core and a fluorine atom, used to treat bacterial infections.
Quinine: A naturally occurring compound with antimalarial properties, featuring a quinoline core and a methoxy group.
Eigenschaften
Molekularformel |
C23H24N2O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N2O2/c1-16-11-12-22(27-16)21-15-19(18-9-5-6-10-20(18)25-21)23(26)24-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14H2,1H3,(H,24,26) |
InChI-Schlüssel |
YGJIJXLQHFWDBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329426.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329429.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B329430.png)

![Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329432.png)
![6-Ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B329433.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B329434.png)
![4-{4-[4-(carboxymethoxy)-3-ethoxy-5-iodobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329438.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[1-(4-methoxyanilino)ethylidene]pyrazol-3-one](/img/structure/B329440.png)
![(5Z)-2-(4-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B329441.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-phenylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B329444.png)
![2-[3,5-Di(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B329448.png)
